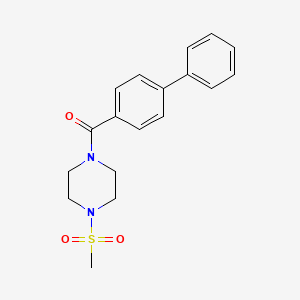

![molecular formula C14H12ClN3 B5565646 (3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5565646.png)

(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

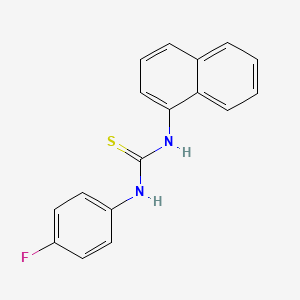

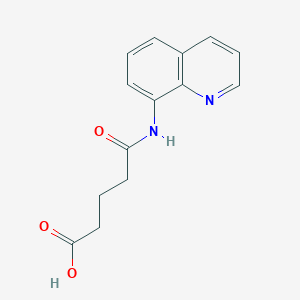

“(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine” is an organic compound that belongs to the class of imidazo[1,2-a]pyridine analogues . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle and has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has shown promising activity against Mycobacterium tuberculosis (Mtb), the bacteria causing tuberculosis .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The structure-activity relationship (SAR) exploration of the aromatic ring on C-3 led to the development of amine-substituted 3-arylimidazo[1,2-a]pyridine analogs .Molecular Structure Analysis

The molecular structure of “(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic 5,6 heterocycle . This core is attached to a 3-chlorophenyl group and a methylamine group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine” include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis Applications

The electrochemical [4 + 1] tandem sp3(C–H) double amination process provides a direct synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines, which are prominent in pharmaceuticals, through a one-step electrochemical tandem reaction. This method is an efficient alternative to traditional multi-step processes, highlighting its significance in simplifying the production of complex pharmaceutical moieties (Wang et al., 2022).

Synthesis for Medicinal Chemistry

A convenient two-step synthesis approach has been developed for 3-aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines. This synthesis method is particularly suitable for creating combinatorial libraries, demonstrating the compound's versatility in adapting to three-dimensional binding sites of biological targets, which is crucial for drug development (Schmid, Schühle, & Austel, 2006).

Biological Screening and Activity

The synthesis and biological screening of 2-(4'-chlorophenyl)-6-methyl-(3-N, N’-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine have shown moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This indicates the potential of these compounds in antimicrobial applications (Bhuva, Bhadani, Purohit, & Purohit, 2015).

Metal-free Synthesis Approaches

Research has also focused on developing metal-free synthesis methods for imidazo[1,2-a]pyridines and their derivatives, demonstrating a sustainable approach to synthesizing these complex molecules. These methods emphasize the efficient formation of C-N, C-O, and C-S bonds, critical for diversifying the structures and functions of imidazo[1,2-a]pyridine derivatives for various applications, including medicinal chemistry (Cao et al., 2014).

Anticorrosive Properties

Interestingly, imidazo[1,2-a]pyridine derivatives have also been investigated for their anticorrosive properties. A study on the inhibition performance of novel imidazo[4,5-b]pyridine derivatives against mild steel corrosion demonstrated high inhibition performance, indicating their potential use in industrial applications to protect metals from corrosion (Saady et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for the research on “(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine” could involve further exploration of the structure-activity relationship to improve its anti-Mtb activities while reducing its cytotoxicity . Additionally, the development of new synthetic strategies could also be a focus of future research .

Eigenschaften

IUPAC Name |

3-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3/c15-11-4-3-5-12(8-11)16-9-13-10-18-7-2-1-6-14(18)17-13/h1-8,10,16H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRHWWOTIPRZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CNC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)

![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)

![1-[(4'-fluoro-2-biphenylyl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5565654.png)

![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)

![(3aS*,7aR*)-5-methyl-2-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5565673.png)